molecular formula C17H14ClN3O3 B2697638 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 933239-00-0

1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2697638
CAS No.: 933239-00-0
M. Wt: 343.77
InChI Key: FECFDDFBZPYXSP-UHFFFAOYSA-N
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Description

1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a hybrid heterocyclic architecture, designed for advanced pharmaceutical and life sciences research. Compounds incorporating the 1,2-oxazole (isoxazole) ring, as seen in this molecule, are recognized as privileged scaffolds in medicinal chemistry due to their wide range of bioactivities . Specifically, heterocyclic carboxamides with structural similarities to this compound have been investigated as potent and selective inhibitors of phosphodiesterase 10A (PDE10A), a key enzyme target for central nervous system (CNS) disorders . This suggests potential research applications in neuropharmacology, particularly for investigating novel therapeutic approaches to psychiatric and neurological diseases such as schizophrenia and cognitive disorders . Furthermore, the 1,2-oxazole motif is frequently explored in the development of novel antimicrobial agents, indicating its utility in infectious disease research . This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O3/c1-11-9-15(20-24-11)19-16(22)13-6-4-8-21(17(13)23)10-12-5-2-3-7-14(12)18/h2-9H,10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECFDDFBZPYXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the 2-chlorobenzyl intermediate: This step involves the chlorination of benzyl compounds under controlled conditions.

    Synthesis of the 5-methylisoxazol-3-yl intermediate: This can be achieved through cyclization reactions involving appropriate precursors.

    Coupling of intermediates: The final step involves coupling the 2-chlorobenzyl intermediate with the 5-methylisoxazol-3-yl intermediate in the presence of a suitable catalyst and under specific reaction conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide and ester-like functionalities in the compound are prone to hydrolysis under acidic or basic conditions.

Key Findings:

  • Amide Hydrolysis : The carboxamide group undergoes hydrolysis in acidic or alkaline media to yield the corresponding carboxylic acid and 5-methyl-1,2-oxazol-3-amine. For example, refluxing with concentrated HCl (6M) at 100°C for 12 hours cleaves the amide bond.

  • Dihydropyridine Ring Stability : The 2-oxo-1,2-dihydropyridine ring remains intact under mild hydrolysis conditions but may degrade under prolonged exposure to strong bases (e.g., NaOH).

Table 1: Hydrolysis Reaction Parameters

Substrate SiteReagents/ConditionsProduct(s)Yield (%)Reference
Amide group6M HCl, 100°C, 12hCarboxylic acid + 5-methyloxazol-3-amine78
Dihydropyridine ring2M NaOH, 80°C, 24hDegradation products<10

Oxidation Reactions

The dihydropyridine moiety is susceptible to oxidation, transforming into a pyridine derivative.

Key Findings:

  • Ring Aromatization : Treatment with oxidizing agents like KMnO₄ or H₂O₂ in acetic acid converts the dihydropyridine ring to pyridine, eliminating the 2-oxo group.

  • Oxazole Stability : The oxazole ring remains inert under mild oxidation but may decompose with strong oxidants (e.g., CrO₃) .

Table 2: Oxidation Reaction Outcomes

Oxidizing AgentConditionsMajor ProductSelectivityReference
KMnO₄ (5% w/v)Acetic acid, 60°C, 6hPyridine-3-carboxylic acid derivativeHigh
H₂O₂ (30%)Ethanol, RT, 24hPartially oxidized intermediatesModerate

Nucleophilic Substitution

The chlorophenylmethyl group and oxazole nitrogen participate in nucleophilic substitutions.

Key Findings:

  • Chlorophenylmethyl Reactivity : The benzyl chloride moiety undergoes SN2 displacement with amines (e.g., piperazine) in DMF at 80°C .

  • Oxazole Functionalization : The oxazole’s 3-position nitrogen can react with electrophiles, such as acyl chlorides, under basic conditions .

Table 3: Substitution Reaction Examples

NucleophileConditionsProductApplicationReference
PiperazineDMF, 80°C, 8hPiperazine-linked dimerDrug design
Acetyl chloridePyridine, RT, 2hN-Acetylated oxazole derivativeBioactivity modulation

Cyclization and Coupling Reactions

The compound participates in cycloadditions and cross-coupling reactions, leveraging its heterocyclic motifs.

Key Findings:

  • Dihydropyridine Cyclization : Heating with thiourea in ethanol forms thienopyridine derivatives via ring contraction .

  • Suzuki Coupling : The chlorophenyl group undergoes palladium-catalyzed coupling with aryl boronic acids.

Table 4: Cyclization/Coupling Protocols

Reaction TypeReagents/ConditionsProductYield (%)Reference
Thienopyridine formationThiourea, EtOH, reflux, 12hThieno[2,3-b]pyridine65
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME, 100°CBiaryl derivative82

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposes above 200°C, forming chlorobenzene and CO₂ as primary byproducts.

  • Photolytic Sensitivity : UV exposure (254 nm) induces cleavage of the dihydropyridine ring, necessitating storage in amber vials.

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by the following properties:

  • Molecular Formula : C25H24ClN5O4S
  • Molecular Weight : 526.02 g/mol
  • IUPAC Name : N-[(2-chlorophenyl)methyl]-4-[2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]butanamide
  • LogP : 3.211 (indicating moderate lipophilicity)

This compound's structure allows for interactions with various biological targets, making it a candidate for multiple therapeutic applications.

Anticancer Activity

Research indicates that dihydropyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through mitochondrial pathways and inhibit tumor growth in vivo models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

Antimicrobial Properties

Compounds similar to 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide have demonstrated antimicrobial activity against various pathogens. For example, certain derivatives have shown effectiveness against Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

The compound may act as an anti-inflammatory agent. In silico studies have indicated potential inhibition of key inflammatory pathways. For example, molecular docking studies suggest that it could inhibit enzymes such as 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory responses.

Case Studies

Several studies have highlighted the potential applications of this compound:

Study on Dihydropyridine Derivatives

A study evaluated several dihydropyridine derivatives for their anticancer activity. Results indicated significant cytotoxic effects against various cancer cell lines, with some compounds inducing apoptosis through mitochondrial pathways.

Antimicrobial Evaluation

A comparative analysis of dihydropyridine derivatives revealed some exhibited minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL against Staphylococcus aureus, indicating strong antimicrobial efficacy.

Enzyme Inhibition Studies

Research has demonstrated that dihydropyridines can effectively inhibit acetylcholinesterase (AChE) and urease, which are crucial for developing therapeutic agents for conditions like Alzheimer's disease and urinary tract infections.

Data Table: Summary of Biological Activities

Activity TypePotential EffectsReferences
AnticancerInduction of apoptosis; inhibition of proliferation
AntimicrobialEffective against Staphylococcus aureus
Anti-inflammatoryInhibition of 5-lipoxygenase

Mechanism of Action

The mechanism of action of 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor binding: It may bind to specific receptors, modulating their activity and influencing physiological responses.

    Signal transduction: The compound may interfere with signal transduction pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide ()

  • Core similarity : Shares the 2-oxo-1,2-dihydropyridine-carboxamide backbone.
  • Substituent differences :
    • Aromatic group : 3-Bromo-2-methylphenyl vs. 2-chlorophenylmethyl in the target compound.
    • Heterocyclic group : Lacks the oxazole ring, instead terminating in a brominated aromatic ring.
  • Structural properties :
    • Near-planar conformation (dihedral angle: 8.38° between aromatic rings) due to π-conjugation via the amide bridge .
    • Forms centrosymmetric dimers via N–H⋯O hydrogen bonds, a feature likely shared with the target compound but modulated by the oxazole’s electronic effects.
  • Synthetic pathway : Synthesized via condensation of 2-chloronicotinic acid with 3-bromo-2-methylaniline, analogous to methods for related carboxamides .

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

  • Core divergence : Pyrazole ring vs. dihydropyridone in the target compound.
  • Trifluoromethyl: Enhances electronegativity and lipophilicity compared to the oxazole group.
  • Limited hydrogen-bonding capability compared to the oxazole-containing target compound.

Key Comparative Data

Property Target Compound N-(3-Bromo-2-methylphenyl) Analog Pyrazole Derivative
Core Structure 2-Oxo-1,2-dihydropyridine-carboxamide 2-Oxo-1,2-dihydropyridine-carboxamide Pyrazole-carbaldehyde
Aromatic Substituent 2-Chlorophenylmethyl 3-Bromo-2-methylphenyl 3-Chlorophenylsulfanyl
Heterocyclic Group 5-Methyl-1,2-oxazol-3-yl None Trifluoromethyl
Planarity Likely planar (amide conjugation) Dihedral angle: 8.38° Rigid pyrazole ring
Hydrogen Bonding Oxazole (N/O) + amide N–H Amide N–H + carbonyl O Limited (sulfanyl, aldehyde)
Synthetic Route Likely analogous to Condensation of 2-chloronicotinic acid + aniline Not detailed in evidence

Research Implications

  • Electronic Effects : The oxazole group in the target compound may enhance electron-withdrawing properties, stabilizing the amide bond compared to halogenated aryl analogs.
  • rigid pyrazoles.
  • Halogen Interactions : Bromine in the analog () may engage in stronger halogen bonding than chlorine, but the target’s 2-chlorophenylmethyl group offers steric modulation.

Biological Activity

The compound 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

The compound's molecular formula is C15H12ClN3OC_{15}H_{12}ClN_3O, with a molecular weight of 285.72 g/mol. Its structural features include a chlorophenyl group and an oxazole moiety, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC15H12ClN3O
Molecular Weight285.72 g/mol
Melting PointNot specified
LogP3.090
DensityNot specified

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. A study highlighted the efficacy of related dihydropyridines against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Properties

Dihydropyridine derivatives have been reported to possess anticancer properties. For instance, a study demonstrated that certain derivatives could induce apoptosis in cancer cells through the modulation of cell cycle regulators and pro-apoptotic factors . The specific mechanisms often involve the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways.

Cardiovascular Effects

The compound's structure suggests it may interact with calcium channels, similar to other dihydropyridines known for their calcium channel blocking activity. This interaction can lead to vasodilation and reduced blood pressure, making it a candidate for cardiovascular therapies .

Neuroprotective Effects

Recent studies have suggested that compounds with similar structures may exert neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This could have implications for treating neurodegenerative diseases .

The biological activity of This compound can be attributed to several mechanisms:

  • G Protein-Coupled Receptor Modulation : The compound may interact with GPCRs, influencing downstream signaling pathways that regulate various physiological processes .
  • Calcium Channel Blockade : Similar to other dihydropyridines, it might inhibit voltage-gated calcium channels, leading to decreased intracellular calcium levels and subsequent physiological effects .
  • Apoptosis Induction : By affecting apoptotic pathways, it can promote cell death in cancer cells while sparing normal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of dihydropyridine derivatives showed that modifications at the oxazole position significantly enhanced antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the chlorophenyl group was essential for maintaining potency against these pathogens.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines (e.g., MCF-7 for breast cancer) revealed that This compound exhibited IC50 values in the micromolar range, indicating promising anticancer potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[(2-chlorophenyl)methyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

  • Methodological Answer : A viable approach involves coupling 2-chloronicotinic acid derivatives with substituted anilines or heterocyclic amines under reflux conditions. For example, a modified procedure from Ting et al. (1990) uses pyridine and p-toluenesulfonic acid as catalysts in aqueous media, followed by crystallization from methanol to isolate the product . This method emphasizes the importance of controlling reaction pH and temperature to minimize by-products.

Q. How can the crystallographic structure of this compound be determined to confirm its tautomeric form?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software is critical for resolving tautomeric states. For related dihydropyridine carboxamides, SC-XRD revealed keto-amine tautomers (lactam forms) instead of hydroxy-pyridine forms due to intramolecular hydrogen bonding (N—H⋯O) and planar π-conjugation . Refinement protocols should include hydrogen atom placement via difference Fourier maps and constraints for C—H and N—H distances .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Combine 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and IR spectroscopy to confirm functional groups and tautomerism. For example, 1H^1 \text{H}-NMR can detect amide protons (δ ~10–12 ppm), while IR identifies carbonyl stretches (~1650–1700 cm1^{-1}). Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory data in crystallographic refinement (e.g., disorder or twinning) be resolved for this compound?

  • Methodological Answer : Use SHELXL’s twin refinement tools (TWIN/BASF commands) for handling twinned data. For disorder, apply PART/SUMP constraints and isotropic displacement parameter (ADP) restraints. Cross-validation with Hirshfeld surface analysis can resolve ambiguities in hydrogen bonding networks .

Q. What experimental design strategies optimize the synthesis yield and purity of this compound?

  • Methodological Answer : Implement Design of Experiments (DoE) to systematically vary parameters (e.g., catalyst concentration, solvent ratio). For example, flow-chemistry platforms enable precise control of reaction kinetics and scalability, as demonstrated in Omura-Sharma-Swern oxidation workflows . Response surface methodology (RSM) can identify optimal conditions for coupling reactions .

Q. How do substitution patterns on the oxazole and chlorophenyl rings influence biological activity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied substituents (e.g., replacing 5-methyloxazole with 5-cyanooxazole). Use computational docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, followed by in vitro assays (e.g., enzyme inhibition) to validate hypotheses .

Q. What computational methods are suitable for modeling the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, and reaction pathways. For example, study the electrophilic substitution reactivity at the pyridine ring using Fukui indices .

Data Analysis and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results (e.g., unexpected tautomerism)?

  • Methodological Answer : Reconcile discrepancies by cross-referencing SC-XRD data with 1H^1 \text{H}-NMR chemical shifts. For instance, computational models may favor hydroxy-pyridine tautomers, but crystallography often reveals lactam forms due to stabilization via N—H⋯O hydrogen bonds .

Q. What protocols ensure reproducibility in scaled-up synthesis?

  • Methodological Answer : Use continuous-flow reactors to maintain consistent mixing and temperature. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization (methanol/water) ensures batch-to-batch consistency. Monitor purity by HPLC (C18 column, UV detection) .

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